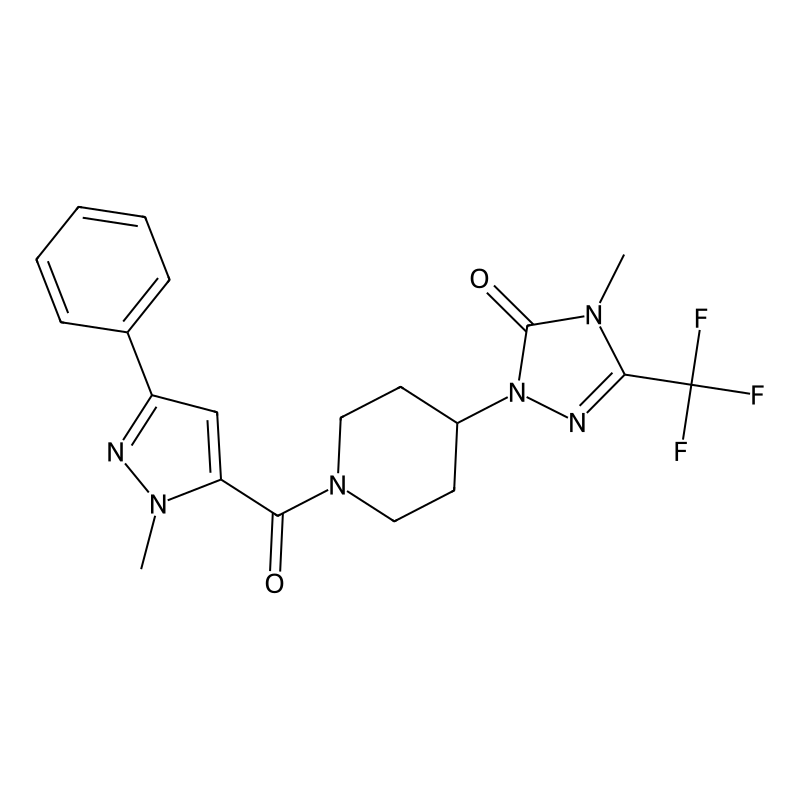

4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound 4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex heterocyclic compound that integrates multiple functional groups, making it a subject of interest in medicinal chemistry. Its structure features a pyrazole ring, a piperidine moiety, and a triazole system, which are known for their diverse biological activities. The presence of trifluoromethyl and carbonyl groups further enhances its potential as a pharmacophore.

- Nucleophilic substitutions: The carbonyl group in the pyrazole can react with nucleophiles.

- Electrophilic aromatic substitutions: The aromatic rings can participate in electrophilic substitution reactions.

- Hydrogenation: The dihydrotriazole component may be susceptible to hydrogenation under certain conditions.

- Condensation reactions: The presence of amine and carbonyl functionalities allows for condensation with aldehydes or ketones.

These reactions can lead to the formation of derivatives that may exhibit enhanced or novel biological activities.

Compounds containing pyrazole and triazole frameworks are known for their extensive biological activities, including:

- Antitumor: Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory: Some derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes .

- Antimicrobial: Pyrazole compounds have demonstrated activity against various bacterial and fungal strains .

- Neuroprotective effects: Certain derivatives are being explored for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .

The synthesis of 4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be approached via several methods:

- Multi-step synthesis:

- Starting from commercially available pyrazole derivatives, the compound can be synthesized through a series of reactions involving piperidine and trifluoromethylation steps.

- Key intermediates may include substituted pyrazoles that are further reacted to introduce the piperidine and triazole components.

- One-pot reactions:

- Microwave-assisted synthesis:

The unique structure of this compound makes it a candidate for various applications:

- Pharmaceuticals: Its potential as an antitumor or anti-inflammatory agent positions it well within drug development pipelines.

- Agricultural chemicals: Due to its biological activity against pathogens, it could be explored as a pesticide or herbicide.

- Material science: The unique electronic properties imparted by the trifluoromethyl group may lend it utility in developing advanced materials or sensors.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:

- Receptor binding assays: Evaluating binding affinity to specific receptors involved in inflammation or cancer pathways.

- In vitro studies: Assessing cytotoxicity against various cancer cell lines to determine selectivity and efficacy.

- In vivo studies: Animal models may be used to evaluate pharmacokinetics and therapeutic effects.

Several compounds share structural similarities with 4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 3-(trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl group | Antitumor activity |

| 5-(4-chlorophenyl)-pyrazole | Substituted pyrazole | Anti-inflammatory properties |

| 4-methyl-piperidine derivative | Piperidine core | Neuroprotective effects |

These compounds highlight the versatility of pyrazoles and their derivatives in medicinal chemistry. The unique combination of structural features in the target compound may lead to distinct biological profiles compared to these similar compounds.